molecular formula C6H6N4 B3057320 3H-Imidazo[4,5-C]pyridin-7-amine CAS No. 792138-97-7

3H-Imidazo[4,5-C]pyridin-7-amine

Cat. No.: B3057320
CAS No.: 792138-97-7
M. Wt: 134.14 g/mol
InChI Key: CNGXOLQQMVWLOM-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-C]pyridin-7-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This structural arrangement is significant due to its resemblance to purines, which are essential components of nucleic acids. The compound has garnered interest in medicinal chemistry for its potential therapeutic applications, particularly as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-C]pyridin-7-amine typically involves the condensation of pyridine-2,3-diamine with formic acid under reflux conditions. This method yields the desired imidazopyridine core through a cyclization reaction . Another approach involves the use of aldehydes under oxidative conditions to achieve the cyclization .

Industrial Production Methods

Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. Catalysts such as palladium or copper are used to facilitate the cyclization process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-C]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazopyridines, which can have different functional groups attached to the core structure .

Scientific Research Applications

3H-Imidazo[4,5-C]pyridin-7-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: It has shown promise as a scaffold for developing drugs targeting central nervous system disorders and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-C]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor of histone methyltransferase EZH2, thereby affecting gene expression and cellular pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Imidazo[4,5-C]pyridin-7-amine is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct chemical properties and biological activities. Its ability to act as a versatile scaffold for drug development sets it apart from other similar compounds .

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,7H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGXOLQQMVWLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=N1)NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507520
Record name 3H-Imidazo[4,5-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792138-97-7
Record name 3H-Imidazo[4,5-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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